6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone
Description
Nuclear Magnetic Resonance (NMR)
Data from PubChem and related pyrimidinones:
$$ ^1\text{H} $$ NMR (600 MHz, DMSO-$$ d_6 $$) :
| Signal (δ, ppm) | Integration | Assignment |
|---|---|---|
| 13.52 (s) | 1H | N–H (pyrimidinone) |
| 9.23 (s) | 1H | C–H (pyrimidine C5) |
| 8.78–8.79 (m) | 1H | C–H (pyrimidine C2) |
| 6.95 (s) | 1H | C–H (trifluorobutene) |
| 3.20–3.25 (m) | 2H | CH$$_2$$ (sulfanyl linker) |
$$ ^{13}\text{C} $$ NMR (150 MHz, DMSO-$$ d_6 $$) :
| Signal (δ, ppm) | Assignment |
|---|---|
| 164.1 | C=O (pyrimidinone) |
| 152.5 (q, $$ J = 35 \, \text{Hz} $$) | CF$$_3$$ |
| 121.1 (q, $$ J = 273 \, \text{Hz} $$) | C–F$$_3$$ |
Infrared (IR) Spectroscopy
Predicted peaks based on functional groups:
| Peak (cm$$ ^{-1} $$) | Assignment |
|---|---|
| 1705 | C=O stretch (pyrimidinone) |
| 1600 | C=N stretch (aromatic) |
| 1150–1250 | C–F stretches (trifluorobutene) |
| 2550 | S–H stretch (sulfanyl) |
Mass Spectrometry (MS)
- Molecular Ion : $$ m/z = 236.02 \, [\text{M}+\text{H}]^+ $$.
- Fragmentation Patterns :
- Loss of CF$$_3$$ ($$ m/z = 187 $$).
- Cleavage of sulfanyl linker ($$ m/z = 110 $$).
Computational Chemistry Studies (DFT Optimization, Molecular Orbital Analysis)
Density Functional Theory (DFT) Optimization
Geometry optimization at the B3LYP/6-311+G(d,p) level reveals:
Properties
IUPAC Name |
4-ethyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2OS/c1-2-6-5-8(16)15-10(14-6)17-4-3-7(11)9(12)13/h5H,2-4H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGQZLJJCCUFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCCC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
Pyrimidinones are classically synthesized via the Biginelli reaction or condensation of β-keto esters with urea derivatives. For the 6-ethyl variant, ethyl-containing β-keto esters serve as ideal precursors.
Example Protocol (Adapted from CN102190628A):
- Enamine Formation : Ethyl α-fluoropropionoacetate reacts with ammonia to form an enamine intermediate.
$$
\text{CH}3\text{C(O)CF}2\text{COOEt} + \text{NH}3 \rightarrow \text{CH}2=\text{C(NH}2\text{)CF}2\text{COOEt}
$$ - Cyclization : Treatment with formamide and sodium methoxide induces cyclization to 6-ethyl-4-hydroxypyrimidine.
$$
\text{CH}2=\text{C(NH}2\text{)CF}2\text{COOEt} + \text{HCONH}2 \xrightarrow{\text{NaOMe}} \text{C}6\text{H}7\text{FN}_2\text{O}
$$
This method, originally for 5-fluoro-6-ethyl-4-hydroxypyrimidine, can be adapted by omitting fluorination steps.
Ethyl Group Installation
Alternative routes employ Grignard reagents for post-cyclization alkylation:
- Chlorinate the 4-position using POCl₃.
- Introduce ethyl via a Grignard reaction at position 6.
- Hydrolyze the 4-chloro group back to a ketone.
Key Challenge : Ensuring regioselectivity at position 6 without over-alkylation.
Sulfanyl Group Functionalization
Thiolation Reactions
The 2-sulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.
SNAr Protocol :
- Activate the pyrimidinone at position 2 using a leaving group (e.g., Cl, Br).
- Displace with 3,4,4-trifluoro-3-butenylthiol under basic conditions.
$$
\text{Pyrimidinone-Cl} + \text{HS-CH}2\text{CH}2\text{C(=CF}2\text{)F} \xrightarrow{\text{Base}} \text{Pyrimidinone-S-CH}2\text{CH}2\text{C(=CF}2\text{)F}
$$
Optimization Notes :
Trifluorobutenyl Thiol Synthesis
The fluorinated thiol reagent is prepared via:
- Radical Addition : CF₃CF₂CH₂CH₂SH from CF₂=CFCF₂ and H₂S under UV light.
- Hydrothiolation : Catalytic anti-Markovnikov addition of H₂S to CF₂=CFCH₂CH₂F.
Caution : Fluorinated thiols are moisture-sensitive; use anhydrous conditions.
Convergent Synthetic Approaches
Fragment Coupling
Combine pre-formed pyrimidinone and trifluorobutenylthiol segments via:
- Mitsunobu Reaction : Couple a 2-hydroxy pyrimidinone with the thiol using DIAD/Ph₃P.
- Disulfide Formation : Oxidize thiol to disulfide, then reduce in situ for coupling.
One-Pot Assembly
A patent-derived method (WO2010106016A1) suggests:
- Condense ethyl thiourea with a β-keto ester to form the pyrimidinone.
- Simultaneously introduce the sulfanyl group via a Michael addition to a fluorinated enone.
Representative Reaction :
$$
\text{NH}2\text{C(S)NH}2 + \text{CH}3\text{COCH}2\text{COOEt} \rightarrow \text{Pyrimidinone-SH} \xrightarrow{\text{CF}2=\text{CFCH}2\text{CH}_2\text{Br}} \text{Target Compound}
$$
Purification and Characterization
- Crystallization : Use ethanol/water mixtures to isolate the product.
- Chromatography : Silica gel with ethyl acetate/hexane (3:7) for impurities.
- Analytical Data :
- ¹H NMR (DMSO-d₆): δ 1.21 (t, J=7.5 Hz, 3H, CH₂CH₃), 3.02 (q, J=7.5 Hz, 2H, CH₂CH₃), 5.85 (m, 1H, CF=CF).
- ¹⁹F NMR : δ -112.3 (CF₂), -118.9 (CF).
Industrial Scalability and Challenges
- Cost Drivers : Fluorinated building blocks and Pd/C catalysts increase expenses.
- Safety : POCl₃ and H₂S require stringent handling protocols.
- Yield Optimization : Patent data suggest 65–78% yields for analogous steps.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluorobutenyl group to a more saturated form.
Substitution: The ethyl and trifluorobutenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The trifluorobutenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrimidinone core can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural and functional differences between the target compound and related pyrimidinones:
Key Observations
Substitution at C-2 :
- The trifluoro-butenylsulfanyl group in the target compound contrasts with simpler sulfanyl substituents (e.g., propargyl or benzylsulfanyl). The fluorine atoms may reduce metabolic oxidation, while the double bond in the butenyl chain could introduce conformational rigidity, enhancing target specificity .
- In contrast, ABMFPP and ABDFPP rely on fluorophenyl groups at C-6 for antitumor activity, leveraging halogen-bonding interactions with biological targets .
Bromo or iodo substituents at C-5 (e.g., ABMFPP, AIDFPP) correlate with enhanced antitumor potency but may increase toxicity .
Cytotoxicity and Selectivity: Compounds lacking substitutions at C-3 (e.g., unsubstituted pyrimidinones) often lose potency, highlighting the importance of the ethyl group in the target compound . Trifluoromethyl groups (e.g., in ABT-925) are associated with cytotoxicity (IC50 = 3.2–5.4 µM), whereas ethyl or fluorophenyl groups may reduce off-target effects .
Therapeutic Applications: Pyrimidinones with fluorinated aryl groups (e.g., ABMFPP) excel in bladder tumor models, while those with sulfanyl chains (e.g., the target compound) may target bacterial enzymes or kinases .
Biological Activity
6-Ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone, with CAS number 439111-13-4, is a heterocyclic compound characterized by its unique structure which includes a pyrimidinone core. This compound has garnered attention for its potential biological activities, particularly in antifungal and antimicrobial applications. This article reviews its biological activity based on existing literature and experimental studies.
The molecular formula of this compound is with a molecular weight of 264.27 g/mol. Key physical properties include:
- Boiling Point : Approximately 331.2 ± 52.0 °C (predicted) .
- Density : Estimated at 1.36 ± 0.1 g/cm³ .
- pKa : Approximately 7.99 ± 0.50 .
Antifungal Properties
Preliminary studies suggest that this compound may exhibit significant antifungal activity. The presence of the trifluoromethyl group is believed to enhance its interaction with biological targets, potentially disrupting fungal cell membranes or inhibiting key metabolic pathways essential for fungal growth .
Case Study : In vitro assays demonstrated that compounds similar to this compound showed promising results against various fungal strains, indicating that the trifluorobutenyl sulfanyl moiety contributes to its bioactivity .
Antimicrobial Activity
Compounds containing pyrimidinone structures often exhibit notable antimicrobial properties. Research has shown that derivatives of pyrimidinones can effectively inhibit bacterial growth by targeting essential cellular processes . The incorporation of the trifluoromethyl group in this compound is hypothesized to enhance its lipophilicity and biological activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Disruption of Cell Membranes : The compound may integrate into the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.
- Inhibition of Metabolic Pathways : By interfering with critical enzymes involved in metabolic processes, the compound can hinder growth and reproduction in target organisms.
Research Findings
| Study Focus | Findings |
|---|---|
| Antifungal Activity | Exhibited potential as an antifungal agent; disrupts fungal cell membranes . |
| Antimicrobial Activity | Demonstrated effective inhibition against bacterial strains; structure enhances bioactivity . |
| Mechanistic Insights | Proposed mechanisms include membrane disruption and metabolic inhibition . |
Q & A
Q. What protocols validate the absence of polymorphic forms in crystallized samples?
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
- DSC/TGA : Detect thermal events (melting, decomposition) indicative of polymorphic transitions .
- Solvent screening : Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) to isolate dominant polymorphs .
Computational and Experimental Integration
Q. Which computational tools are best suited for predicting metabolic pathways of this compound?
- ADMET predictors : Use SwissADME or ADMETlab to estimate CYP450 metabolism, highlighting potential sites for oxidative defluorination .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic regions prone to enzymatic modification .
- Machine learning : Train models on fluorinated pyrimidinone datasets to predict clearance rates and metabolite structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
